Viranamycin A is sourced from the actinobacteria genus Micromonospora, specifically from Micromonospora viridifaciens. The isolation of this compound involves culturing the bacteria under specific conditions that promote the production of secondary metabolites, which include Viranamycin A.
Viranamycin A is classified as an aminoglycoside antibiotic. This classification is based on its structure and mechanism of action, which involves binding to bacterial ribosomes and inhibiting protein synthesis. It has been noted for its unique structural features that differentiate it from other aminoglycosides.
The synthesis of Viranamycin A can be approached through both natural extraction methods and synthetic organic chemistry techniques. The natural extraction involves fermentation processes where Micromonospora strains are cultivated in nutrient-rich media.
Technical Details:
Recent advancements have explored total synthesis routes for Viranamycin A using organic synthesis techniques, allowing for the production of analogs with modified properties. These methods often involve multi-step reactions including:
Viranamycin A has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₈H₃₃N₃O₇S, indicating the presence of nitrogen, oxygen, and sulfur atoms within its framework.
Viranamycin A undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:
Technical Details:
The mechanism by which Viranamycin A exerts its antibacterial effects involves binding to the 30S ribosomal subunit in bacteria. This binding inhibits protein synthesis by preventing the proper decoding of messenger RNA.
Research indicates that Viranamycin A shows significant activity against a range of Gram-positive bacteria, with a mechanism similar to that of other aminoglycosides but with unique binding characteristics that may confer advantages in resistance scenarios.
Viranamycin A has potential applications in:
Viranamycin A was first isolated in 1991 from the soil bacterium Streptomyces sp. CH41, alongside its analog Viranamycin B. These compounds belong to the 18-membered macrolide subclass, characterized by a macrocyclic lactone ring appended with deoxy sugar moieties. Their discovery marked a significant expansion of the structurally diverse macrolide family, which includes earlier-described compounds like concanamycin A (1965) and virustomycin A (pre-1991). Viranamycins exhibited potent cytotoxicity against murine P388 leukemia cells and human KB squamous-cell carcinoma cells, suggesting therapeutic potential beyond conventional antibacterial applications [1].
The exploration of 18-membered macrolides evolved alongside earlier macrolide generations:
Table 1: Key 18-Membered Macrolide Antibiotics
Compound | Discovery Year | Producing Organism | Notable Activities |
---|---|---|---|
Concanamycin A | 1965 | Streptomyces sp. | V-ATPase inhibition |
Virustomycin A | Pre-1991 | Streptomyces sp. | Antiviral activity |
Viranamycin A | 1991 | Streptomyces sp. CH41 | Cytotoxic (P388, KB cell lines) |
Viranamycin B | 1991 | Streptomyces sp. CH41 | Analog of Viranamycin A |
Streptomyces sp. CH41 represents a strain within the prolific actinobacterial genus Streptomyces, renowned for producing >70% of clinically used antibiotics. This genus exhibits:
Notably, Streptomyces strains like CH41 leverage alkaline tolerance mechanisms for ecological competition. Genomic analyses of related strains (e.g., Streptomyces sp. myrophorea) reveal genes encoding:
These adaptations allow survival in high-pH soils, potentially influencing secondary metabolite profiles like Viranamycin production.
Table 2: Taxonomic Classification of Viranamycin-Producing Strain
Taxonomic Rank | Classification | Relevant Features |
---|---|---|
Domain | Bacteria | Prokaryotic, peptidoglycan cell wall |
Phylum | Actinomycetota | High GC content, filamentous growth |
Class | Actinomycetia | Antibiotic production capability |
Order | Streptomycetales | Soil-dwelling, sporulating |
Family | Streptomycetaceae | Includes >700 Streptomyces species |
Genus | Streptomyces | Source of diverse macrolides |
Species | Streptomyces sp. CH41 | Viranamycin A/B producer (unpublished species name) |
Macrolides are classified by lactone ring size, sugar attachments, and functional modifications:
Viranamycin A features:
Functionally, 18-membered macrolides bind the bacterial 50S ribosomal subunit at the nascent peptide exit tunnel (NPET), blocking polypeptide egress. Unlike smaller macrolides (e.g., erythromycin), some 18-membered variants like tylosin form reversible covalent bonds with ribosomal RNA (e.g., via C6-aldehyde and A2062 in E. coli), enhancing binding stability [8].
Table 3: Structural Comparison of Macrolide Subclasses
Ring Size | Representatives | Sugar Moieties | Key Functional Groups | Ribosomal Binding Site |
---|---|---|---|---|
14-membered | Erythromycin, Oleandomycin | Desosamine, cladinose | C3-cladinose, C6-OH | NPET proximal to PTC |
16-membered | Tylosin, Carbomycin | Mycarose, mycinose | C14-OH, C18-aldehyde (tylosin) | NPET with covalent linkage |
18-membered | Viranamycin A, Concanamycin | Uncharacterized (Viranamycin) | Undisclosed (homologous to concanamycin) | NPET with steric blockage |
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